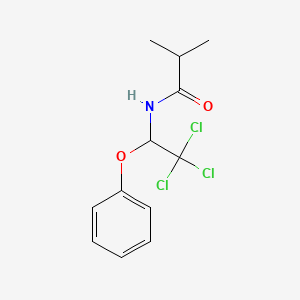![molecular formula C13H14Cl4N2O2 B3824544 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B3824544.png)
3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
Übersicht
Beschreibung
3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide, also known as TRPM8 antagonist AMTB, is a chemical compound that has been widely studied for its potential use in scientific research.
Wirkmechanismus
3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB acts by blocking the activity of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels, which are involved in the sensation of cold temperatures and pain. This compound binds to the pore-forming region of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels, preventing the influx of calcium ions and inhibiting channel activity.
Biochemical and Physiological Effects:
3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and migration of cancer cells, reduce pain sensation, and modulate thermoregulation. 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has several advantages for use in lab experiments. This compound is highly specific for 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels, allowing for the selective inhibition of channel activity. 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB. One potential area of research is the development of more potent and selective 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonists for use in therapeutic applications. Another area of research is the investigation of the role of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels in various physiological processes, such as cancer progression and pain sensation. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the activity of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels, which are involved in various physiological processes, such as thermoregulation, pain sensation, and cancer progression. 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has been used in various studies to investigate the role of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels in these processes.
Eigenschaften
IUPAC Name |
3-chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl4N2O2/c14-10-3-1-2-9(8-10)11(20)18-12(13(15,16)17)19-4-6-21-7-5-19/h1-3,8,12H,4-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOFXWZTXFPBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3824468.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)butanamide](/img/structure/B3824472.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-2-thienyl)amino]ethyl}benzamide](/img/structure/B3824484.png)
![4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B3824502.png)
![N-[2,2,2-trichloro-1-(phenylthio)ethyl]nicotinamide](/img/structure/B3824512.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]nicotinamide](/img/structure/B3824516.png)
![N-{1-[(tert-butylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3824517.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3824522.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B3824539.png)
![2,6-dimethoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3824541.png)
![N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-N'-phenylthiourea](/img/structure/B3824548.png)
